2-(2-(Isobutylamino)-2-oxoethoxy)benzamide

Catalog No.
S16159884
CAS No.
M.F
C13H18N2O3
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Isobutylamino)-2-oxoethoxy)benzamide

Product Name

2-(2-(Isobutylamino)-2-oxoethoxy)benzamide

IUPAC Name

2-[2-(2-methylpropylamino)-2-oxoethoxy]benzamide

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C13H18N2O3/c1-9(2)7-15-12(16)8-18-11-6-4-3-5-10(11)13(14)17/h3-6,9H,7-8H2,1-2H3,(H2,14,17)(H,15,16)

InChI Key

ANKUSRKBXNMUBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)COC1=CC=CC=C1C(=O)N

2-(2-(Isobutylamino)-2-oxoethoxy)benzamide is an organic compound with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol. It is characterized by the presence of a benzamide structure, which consists of a benzene ring attached to an amide functional group. The compound features an isobutylamino group and a 2-oxoethoxy substituent, contributing to its unique chemical properties and potential biological activities. The compound is identified by its CAS number 923238-18-0, indicating its specificity in chemical databases and regulatory listings .

The chemical reactivity of 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide can be explored through various types of reactions, including:

  • Nucleophilic Substitution: The amide group can undergo nucleophilic attack, potentially leading to the formation of new derivatives.
  • Hydrolysis: In aqueous conditions, the amide bond may hydrolyze, producing the corresponding carboxylic acid and amine.
  • Condensation Reactions: The compound may participate in condensation reactions, particularly with other amines or alcohols, to form more complex structures.

These reactions are essential for understanding the compound's behavior in synthetic pathways and its potential transformations in biological systems .

Research indicates that compounds similar to 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide may exhibit various biological activities. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity: Some derivatives have shown efficacy against bacterial strains.
  • Anti-inflammatory Properties: The presence of specific functional groups may contribute to anti-inflammatory effects.
  • Cytotoxicity: Certain analogs have been evaluated for their ability to induce apoptosis in cancer cells.

Further investigations are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound .

The synthesis of 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide can be achieved through several methods, including:

  • Amidation Reaction:
    • Reacting isobutylamine with 2-oxoethylbenzoyl chloride or an equivalent reagent under controlled conditions.
    • This method typically requires a base to neutralize the acid byproduct.
  • Esterification followed by Amidation:
    • Initially forming the ester from 2-hydroxyethylbenzamide and isobutylamine, followed by hydrolysis to yield the desired product.
  • Multi-step Synthesis:
    • Utilizing starting materials such as benzoyl chloride and isobutylamine in sequential reactions involving protection/deprotection strategies.

Each method has its advantages and may be selected based on the desired yield, purity, and scalability .

The applications of 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide are diverse, including:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
  • Chemical Research: Serving as a building block in synthetic organic chemistry for creating more complex molecules.
  • Biological Studies: Used in research settings to explore mechanisms of action in cellular processes.

These applications highlight the compound's potential significance in both academic research and industrial contexts .

Interaction studies involving 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide focus on understanding its binding affinities and effects on biological targets. Key areas include:

  • Protein Binding Studies: Investigating how the compound interacts with specific proteins or enzymes can provide insights into its mechanism of action.
  • Cellular Uptake Assays: Evaluating how effectively the compound penetrates cell membranes and its subsequent effects on cellular functions.
  • Synergistic Effects: Assessing whether this compound enhances or diminishes the activity of other therapeutic agents when used in combination.

These studies are crucial for predicting pharmacokinetic properties and therapeutic efficacy .

Several compounds share structural similarities with 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide. A comparison highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
Benzamide, 2-[2-(butylamino)-2-oxoethoxy]Similar benzamide structureDifferent alkyl substitution affecting activity
n-(2-(Tert-butylamino)-2-oxoethyl)benzamideContains tert-butyl instead of isobutylPotentially different biological activity
Benzamide, N-(isopropyl)-N'-(oxidoethyl)N-substituted with isopropylVariations in hydrophobicity affecting solubility
Benzamide, N,N'-diisopropylureaUrea linkage instead of amideDifferent mechanism of action

These compounds illustrate variations in side chains and functional groups that can influence their chemical behavior and biological activity, underscoring the uniqueness of 2-(2-(Isobutylamino)-2-oxoethoxy)benzamide within this class .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

250.13174244 g/mol

Monoisotopic Mass

250.13174244 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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